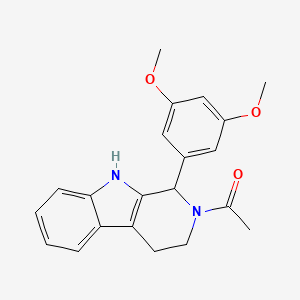
2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural alkaloid found in a variety of plants, including the Syrian rue and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine and shamanic practices for its psychoactive effects. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and physiological effects:
Harmaline has been shown to have a variety of biochemical and physiological effects, including altered perception, hallucinations, and tremors. It has also been found to have antioxidant and anti-inflammatory properties, as well as to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Harmaline has several advantages for lab experiments, including its availability and low cost. However, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its potential therapeutic applications.
Applications De Recherche Scientifique
Harmaline has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and pharmacology. In neuroscience, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neural plasticity. In cancer research, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-tumor properties and to induce apoptosis in cancer cells. In pharmacology, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its effects on the central nervous system and for its potential use as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
1-[1-(3,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-9-8-18-17-6-4-5-7-19(17)22-20(18)21(23)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12,21-22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUCVSVYUQROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC(=CC(=C3)OC)OC)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5398399 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(2,5-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849079.png)
![4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849085.png)
![1'-(4-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849088.png)
![1'-(2,4,5-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849096.png)
![2-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849098.png)
![N-[4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenyl]acetamide](/img/structure/B3849102.png)
![1'-[(9-ethyl-9H-carbazol-3-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849106.png)
![3-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)-4H-chromen-4-one](/img/structure/B3849111.png)
![1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849129.png)
![1'-(3-furylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849131.png)
![1'-[(5-nitro-2-thienyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849135.png)
![1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3849144.png)
![7-amino-5-(2-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849149.png)
![7-amino-5-(3-bromo-4-methoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849154.png)